Oleyl myristate

Vue d'ensemble

Description

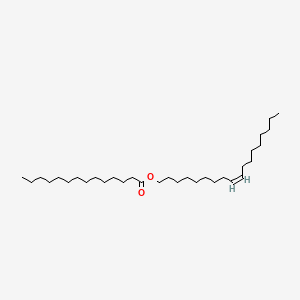

Oleyl Myristate is a compound with the molecular formula C32H62O2 and a molecular weight of 478.83 . It contains oleyl alcohol (octadec-9-en-1-ol) as an alcoholic component . Myristates are salts or esters of myristic acid (tetradecanoic acid) .

Synthesis Analysis

Oleyl Myristate can be synthesized through enzymatic alcoholysis of vegetable oils . In one study, a two-day suspension-based transdermal delivery method was developed, and different penetration enhancers were screened, including isopropyl myristate, oleyl alcohol, oleic acid, and a combination of oleic acid and oleyl alcohol .

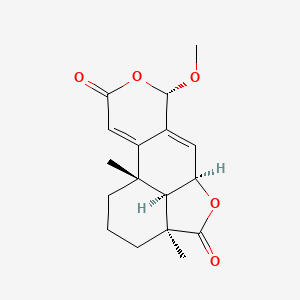

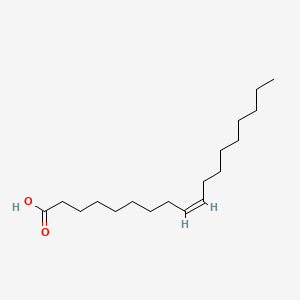

Molecular Structure Analysis

The molecular structure of Oleyl Myristate is represented by the SMILES string CCCCCCCCCCCCC(=O)OCCCCCCCC\C=C/CCCCCCCC . The InChI key for Oleyl Myristate is WMOBLRURFXZUMY-MSUUIHNZSA-N .

Chemical Reactions Analysis

In the context of enzymatic reactions, the efficiency of the process can be increased by optimizing the reaction system . The order of effective parameters on wax ester percentage yield were time (33.69%), temperature (30.68%), amount of enzyme (18.78%), and substrate molar ratio (16.85%) .

Physical And Chemical Properties Analysis

Oleyl Myristate has a molecular weight of 478.83 and a molecular formula of C32H62O2 . The elemental analysis of Oleyl Myristate is C, 80.27; H, 13.05; O, 6.68 .

Applications De Recherche Scientifique

1. Transdermal Drug Delivery

- Application Summary : Oleyl myristate is used as a penetration enhancer in the development of a transdermal delivery system for tranylcypromine, a drug used to treat major depressive disorder .

- Methods of Application : A two-day suspension-based transdermal delivery method was developed. Different penetration enhancers were screened, including isopropyl myristate, oleyl alcohol, oleic acid, and a combination of oleic acid and oleyl alcohol .

- Results : The acrylate-based suspension patch delivered a significantly higher amount of drug (712±21.46 μg/cm 2) as compared to passive delivery from drug dissolved in propylene glycol (461.49±75.55 μg/cm 2), reaching the two-day therapeutic target .

2. Pulmonary Drug Delivery

- Application Summary : Oleyl myristate is used in the formulation of a palm oil ester (POE)-based nanoemulsion for pulmonary delivery of quercetin, a flavonoid with anti-tumor properties .

- Methods of Application : The nanoemulsion formulation was prepared by high energy emulsification method and then further optimized using D-optimal mixture design .

- Results : The optimized formulation exhibited good stability against storage at 4°C for 90 days. In vitro aerosols delivery evaluation showed that the aerosols output, aerosols rate and median mass aerodynamic diameter of the optimized nanoemulsion were 99.31%, 0.19 g/min and 4.25 μm, respectively .

3. Environmentally Friendly Vegetable Oil Microemulsions

- Application Summary : Oleyl myristate is used in the formulation of environmentally friendly vegetable oil microemulsions. These microemulsions are useful in numerous applications such as cosmetics, vegetable oil extraction, and soil remediation .

- Methods of Application : The microemulsion was formed using extended surfactants, lipophilic linkers, and hydrophilic linkers. The microemulsion phase behavior was studied by plotting the total surfactant and linker concentrations versus the electrolyte concentration .

- Results : The study was able to form Winsor Type I, II, III, and IV microemulsions at ambient conditions and without co-oil or short and medium chain length alcohol addition .

4. Cosmetic Ingredient

- Application Summary : Oleyl myristate is used as a cosmetic ingredient. It is considered safe as currently used in cosmetics .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes or results were not detailed in the source .

5. Solubilization of Rosemary Extract

- Application Summary : Oleyl myristate is used in the micellar solubilization of rosemary extract to increase its water solubility. This is particularly useful for incorporating rosemary extract into aqueous systems, such as food and cosmetics .

- Methods of Application : The solubilization of rosemary extract was conducted using four types of surfactants (Tween 20, polyglyceryl-10-laurate, polyglyceryl-10-myristate, and polyglyceryl-10-monooleate) to increase the water solubility of rosemary extract .

- Results : The water solubility of rosemary extract significantly improved when surfactants were added into the solution, especially with polyglyceryl-10-monooleate .

6. Accumulation of Oleyl Oleate in Plant Seed Oil

- Application Summary : Oleyl myristate is used in the high-level accumulation of oleyl oleate in plant seed oil .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes or results were not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

[(Z)-octadec-9-enyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-31H2,1-2H3/b17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOBLRURFXZUMY-MSUUIHNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleyl myristate | |

CAS RN |

22393-93-7 | |

| Record name | Oleyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3IWT09177 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

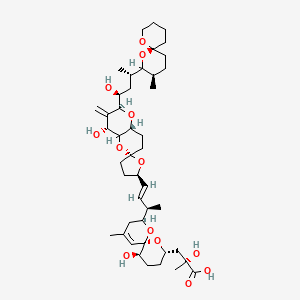

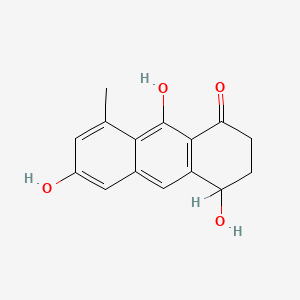

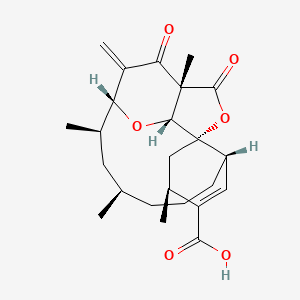

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

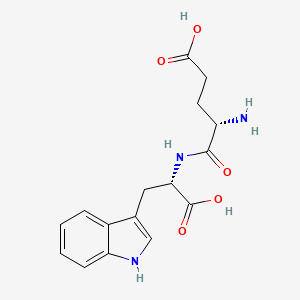

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)